molecular formula C15H12O4 B2803507 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde CAS No. 161192-30-9

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde

Cat. No.: B2803507
CAS No.: 161192-30-9
M. Wt: 256.257
InChI Key: TVUMBXRKAGTQAE-UHFFFAOYSA-N
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Description

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is an organic compound characterized by the presence of a benzodioxole moiety attached to a benzaldehyde group via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-benzodioxole in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzoic acid

    Reduction: 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and benzaldehyde moieties allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-8-11-1-4-13(5-2-11)17-9-12-3-6-14-15(7-12)19-10-18-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUMBXRKAGTQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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